1-N,3-N-dibutylbenzene-1,3-disulfonamide
Description
1-N,3-N-Dibutylbenzene-1,3-disulfonamide is a sulfonamide derivative featuring two n-butyl groups attached to the nitrogen atoms of a benzene-1,3-disulfonamide scaffold. This article compares the dibutyl variant with similar compounds, emphasizing substituent-driven differences in properties and functionality.
Properties
IUPAC Name |
1-N,3-N-dibutylbenzene-1,3-disulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4S2/c1-3-5-10-15-21(17,18)13-8-7-9-14(12-13)22(19,20)16-11-6-4-2/h7-9,12,15-16H,3-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAGCQPADNVUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibutylbenzene-1,3-disulfonamide typically involves the reaction of benzene-1,3-disulfonyl chloride with dibutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of N,N’-Dibutylbenzene-1,3-disulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dibutylbenzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N,N’-Dibutylbenzene-1,3-disulfonamide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of polymers and other materials.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a model compound for studying the effects of sulfonamides on biological systems.
Medicine: While not directly used as a drug, N,N’-Dibutylbenzene-1,3-disulfonamide can be used in medicinal chemistry research to develop new pharmaceuticals. Its structure provides insights into the design of sulfonamide-based drugs.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a stabilizer in certain polymer formulations.
Mechanism of Action
The mechanism of action of N,N’-Dibutylbenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research on enzyme inhibition and protein function.
Comparison with Similar Compounds
Structural and Substituent Variations
Benzene-1,3-disulfonamide derivatives are characterized by substitutions on the sulfonamide nitrogen atoms. Key analogs include:
- Halogenated derivatives : e.g., N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
- Aryl-substituted derivatives : e.g., N1,N3-Di-p-tolylbenzene-1,3-disulfonamide and N1,N3-Bis(4-methoxyphenyl)benzene-1,3-disulfonamide .
- Alkyl-substituted derivatives : The target compound, 1-N,3-N-dibutylbenzene-1,3-disulfonamide, represents this category.
Table 1: Substituent Effects on Physical Properties
Key Observations :
- Alkyl vs. Aryl: Butyl groups may reduce crystallinity and melting points compared to aryl derivatives, enhancing solubility in non-polar media .
- Halogenation : Bromine substituents (TBBDA, PBBS) introduce electron-withdrawing effects, critical for catalytic activity in oxidation and acetylation reactions .
Table 2: Catalytic Performance of Analogs
Insights :
Table 3: Inhibitory Activity Against Carbonic Anhydrases
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
